molecular formula C13H8F3N3S B2473244 (E)-N'-(3-cyanothiophen-2-yl)-N-[3-(trifluoromethyl)phenyl]methanimidamide CAS No. 1798411-37-6

(E)-N'-(3-cyanothiophen-2-yl)-N-[3-(trifluoromethyl)phenyl]methanimidamide

Cat. No. B2473244
CAS RN: 1798411-37-6
M. Wt: 295.28
InChI Key: YFBVGGPJOMCLNN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For example, a heterocyclic amide derivative, N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide, was obtained by reacting 2-aminothiophene-3-carbonitrile with activated 2-(thiophen-2-yl)acetic acid in a N-acylation reaction .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed . For instance, the crystal structure of N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide crystallized in a monoclinic space group P2 1 /c .


Physical And Chemical Properties Analysis

The physical and chemical properties of “(E)-N’-(3-cyanothiophen-2-yl)-N-[3-(trifluoromethyl)phenyl]methanimidamide” are not fully detailed in the available resources .

Scientific Research Applications

Tyrosinase Inhibition

This compound has been found to be a potent inhibitor of tyrosinase, an enzyme that plays a key role in melanogenesis . It has shown strong competitive inhibition activity against mushroom tyrosinase .

Anti-Melanogenesis Properties

The compound has demonstrated anti-melanogenesis properties in α-MSH and IBMX-Induced B16F10 Melanoma Cells . This suggests its potential use in the development of therapeutic agents for diseases associated with hyperpigmentation disorders .

Skin Whitening Agent

Derivatives of this compound have been synthesized as candidate agents for skin whitening . They have been tested for their inhibitory effects on mushroom tyrosinase, which is involved in the production of melanin .

Organic Semiconductor

The compound has been used in the synthesis of small-molecule semiconductors . These semiconductors have shown good solution dispersibility and thermal stability, which are important for the solution processing and annealing optimization of organic field-effect transistors (OFETs) .

Donor-Acceptor Type Conjugated Organic Small Molecule

The compound has been used in the design and synthesis of donor–acceptor type conjugated organic small molecules . These molecules have shown good ambipolar or p-type performances in OFET devices .

Charge Carrier Transport Properties

The compound has been used to adjust the electronic structures and charge carrier transport properties of the conjugated system . The fluorine atoms combined with the nitrile on the donor unit have been used to adjust these properties .

Safety and Hazards

The safety and hazards of “(E)-N’-(3-cyanothiophen-2-yl)-N-[3-(trifluoromethyl)phenyl]methanimidamide” are not explicitly mentioned in the available resources .

properties

IUPAC Name

N'-(3-cyanothiophen-2-yl)-N-[3-(trifluoromethyl)phenyl]methanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F3N3S/c14-13(15,16)10-2-1-3-11(6-10)18-8-19-12-9(7-17)4-5-20-12/h1-6,8H,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFBVGGPJOMCLNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC=NC2=C(C=CS2)C#N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)N/C=N/C2=C(C=CS2)C#N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F3N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N'-(3-cyanothiophen-2-yl)-N-[3-(trifluoromethyl)phenyl]methanimidamide

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